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Compound of Interest

Compound Name: 3,5-Dichloro-3'-iodobenzophenone

Cat. No.: B1359011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3,5-
dichloro-3'-iodobenzophenone, a halogenated benzophenone derivative of interest in

medicinal chemistry and materials science. This document outlines the probable synthetic

route, predicted spectroscopic characteristics, and the necessary experimental protocols for its

definitive identification. While complete experimental data for this specific isomer is not readily

available in published literature, this guide constructs a robust framework for its

characterization based on established chemical principles and data from analogous

compounds.

Introduction
Benzophenones are a class of aromatic ketones with a core diphenylmethanone structure.

Their derivatives are widely explored for various applications, including as photoinitiators, UV

blockers, and scaffolds in the design of bioactive molecules. The introduction of halogen atoms

at specific positions on the phenyl rings can significantly modulate the electronic,

photochemical, and biological properties of the parent molecule. 3,5-Dichloro-3'-
iodobenzophenone, with its distinct substitution pattern, presents a unique combination of

steric and electronic features that warrant detailed structural characterization. This guide

serves as a foundational resource for researchers engaged in the synthesis and

characterization of this and related compounds.
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Predicted Physicochemical Properties
A summary of the predicted and known physicochemical properties of 3,5-dichloro-3'-
iodobenzophenone is presented in Table 1.

Property Value Source/Method

Molecular Formula C₁₃H₇Cl₂IO -

Molecular Weight 377.01 g/mol Calculated[1]

CAS Number 951891-59-1 [1]

Appearance
Predicted to be an off-white to

pale yellow solid
Analogy to similar compounds

Melting Point Not available -

Boiling Point Not available -

Solubility

Predicted to be soluble in

common organic solvents

(e.g., CH₂Cl₂, CHCl₃, DMSO,

Acetone) and insoluble in

water.

General solubility of

benzophenones

Synthesis and Reaction Pathway
The most probable and widely employed method for the synthesis of unsymmetrical

benzophenones is the Friedel-Crafts acylation. In the case of 3,5-dichloro-3'-
iodobenzophenone, this would involve the reaction of 3,5-dichlorobenzoyl chloride with

iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Synthetic Workflow
The logical workflow for the synthesis of 3,5-dichloro-3'-iodobenzophenone is depicted

below.
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Caption: Proposed workflow for the synthesis of 3,5-dichloro-3'-iodobenzophenone.

Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of 3,5-dichloro-3'-
iodobenzophenone via Friedel-Crafts acylation.

Materials:

3,5-Dichlorobenzoyl chloride

Iodobenzene

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (CH₂Cl₂), anhydrous

Hydrochloric acid (HCl), concentrated

Deionized water

Sodium sulfate (Na₂SO₄), anhydrous

Silica gel for column chromatography

Hexane and Ethyl acetate for elution
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Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen

or argon), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 3,5-dichlorobenzoyl

chloride (1.0 eq) dissolved in anhydrous dichloromethane dropwise to the stirred suspension.

Following this, add iodobenzene (1.0 eq) dropwise via the dropping funnel.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 12-24 hours. The progress of the reaction should be monitored by

Thin Layer Chromatography (TLC).

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing

crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride

complex.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3 x 50 mL). Combine the organic layers.

Washing and Drying: Wash the combined organic layers with deionized water, followed by a

saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over

anhydrous sodium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to

obtain the crude product. Purify the crude product by column chromatography on silica gel

using a hexane-ethyl acetate gradient as the eluent.

Characterization: Collect the fractions containing the desired product (visualized by TLC) and

concentrate under reduced pressure to yield 3,5-dichloro-3'-iodobenzophenone. The

structure and purity should be confirmed by NMR, IR, and MS analysis.

Structural Elucidation via Spectroscopic Methods
The definitive structure of 3,5-dichloro-3'-iodobenzophenone would be elucidated using a

combination of spectroscopic techniques. The following sections detail the predicted spectral
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data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both

rings. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 2.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.95 d 1H
H-2' or H-6' (ortho to

iodo and carbonyl)

~ 7.80 d 1H
H-6' or H-2' (ortho to

iodo and carbonyl)

~ 7.65 t 1H H-5' (para to iodo)

~ 7.50 t 1H
H-4' (meta to iodo and

carbonyl)

~ 7.70 d 2H
H-2, H-6 (ortho to

carbonyl)

~ 7.60 t 1H H-4 (para to carbonyl)

Note: The exact chemical shifts and coupling constants would need to be determined from the

actual spectrum. The assignments are based on the expected electronic effects of the

substituents.

4.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

The predicted chemical shifts are presented in Table 3.
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Chemical Shift (δ, ppm) Assignment

~ 194-196 C=O (carbonyl carbon)

~ 140-142 C-1' (ipso-carbon attached to carbonyl)

~ 138-140 C-3' (ipso-carbon attached to iodine)

~ 135-137 C-1 (ipso-carbon attached to carbonyl)

~ 134-136 C-3, C-5 (ipso-carbons attached to chlorine)

~ 130-132 C-2', C-6' (aromatic CH)

~ 128-130 C-2, C-6 (aromatic CH)

~ 126-128 C-4', C-5' (aromatic CH)

~ 124-126 C-4 (aromatic CH)

Note: These are approximate ranges and the final assignment would require 2D NMR

techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100-3000 Medium C-H stretching (aromatic)

~ 1660-1680 Strong C=O stretching (ketone)

~ 1580-1600 Medium C=C stretching (aromatic)

~ 800-900 Strong C-H bending (out-of-plane)

~ 700-800 Strong C-Cl stretching

~ 500-600 Medium C-I stretching
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Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of

the molecule.

m/z Interpretation

376, 378, 380
Molecular ion (M⁺) cluster, showing the isotopic

pattern for two chlorine atoms.

250, 252 [M - I]⁺ fragment, loss of the iodine radical.

203 [C₆H₄I]⁺ fragment, iodophenyl cation.

173, 175 [C₆H₃Cl₂]⁺ fragment, dichlorophenyl cation.

139, 141 [C₆H₃Cl₂CO]⁺ fragment, dichlorobenzoyl cation.

76 [C₆H₄]⁺ fragment, benzyne.

Logical Relationships in Structure Elucidation
The process of structure elucidation follows a logical progression where data from different

analytical techniques are integrated to confirm the molecular structure.
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Caption: Logical flow for the structural confirmation of the target molecule.

Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and

structural elucidation of 3,5-dichloro-3'-iodobenzophenone. The proposed Friedel-Crafts

acylation represents a viable synthetic route, and the predicted spectroscopic data offer clear

benchmarks for the characterization of the final product. Researchers and scientists can utilize

this guide to design and execute the synthesis and to interpret the resulting analytical data,

thereby confirming the structure of this novel halogenated benzophenone. The availability of

such characterized compounds is crucial for advancing research in drug discovery and

materials science where fine-tuning of molecular properties is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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